molecular formula C21H20N4O2S B2404986 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 888459-26-5

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2404986
CAS No.: 888459-26-5
M. Wt: 392.48
InChI Key: RVDFABNFZOCXBH-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a pyrimidoindole derivative characterized by a 3-ethyl-substituted pyrimido[5,4-b]indole core fused with a 4-oxo group. The sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further substituted with a 2-methylphenyl group at the N-position.

Synthesis of analogous compounds typically involves coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases such as triethylamine. For example, compound 19 in , which shares a similar pyrimidoindole core, was synthesized via HATU-mediated coupling with furfurylamine, yielding 83.6% product .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-25-20(27)19-18(14-9-5-7-11-16(14)23-19)24-21(25)28-12-17(26)22-15-10-6-4-8-13(15)2/h4-11,23H,3,12H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDFABNFZOCXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles. This method often includes a three-component synthesis involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . The reaction conditions usually require a catalyst such as ytterbium and may involve sequential Sonogashira reactions followed by cyclocondensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of pyrimidoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The structural features of this compound suggest potential mechanisms of action related to apoptosis induction and cell cycle arrest.
    • A case study demonstrated that similar compounds showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, highlighting their therapeutic potential in oncology .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial activity against a spectrum of pathogens. Research indicates that the sulfanyl group enhances the compound's ability to penetrate bacterial membranes.
    • In vitro assays have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
  • Enzyme Inhibition :
    • Studies have explored the compound's ability to inhibit specific enzymes such as urease and proteases. Its mechanism involves binding to the active site of these enzymes, which is crucial for various biological processes.
    • For instance, a study highlighted that similar acetamide derivatives were effective in inhibiting urease activity, which is relevant for treating conditions like kidney stones .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis of various pyrimidoindole derivatives, including the target compound. The derivatives were tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that some compounds had IC50 values in the low micromolar range, suggesting strong anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of compounds structurally related to 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide were screened for antibacterial properties. The results showed that compounds with similar functional groups exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 1 µg/mL .

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogs in the Pyrimido[5,4-b]indole Family

Pyrimido[5,4-b]indole derivatives exhibit structural diversity primarily in their N-substituents, sulfanyl/sulfonyl/sulfinyl linkers, and acetamide side chains. Key analogs include:

Compound Name Core Substituents Acetamide Substituent Linker Type Synthesis Yield Reference
Target Compound 3-ethyl, 4-oxo N-(2-methylphenyl) Sulfanyl N/A
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (2) 3-phenyl, 5-methyl, 4-oxo N-cyclohexyl Sulfonyl Major product
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (19) 3-phenyl, 4-oxo N-(furan-2-ylmethyl) Sulfanyl 83.6%
N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-(3-methoxyphenyl), 4-oxo N-(4-ethylphenyl) Sulfanyl N/A
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-methyl, 4-oxo N-(4-trifluoromethoxyphenyl) Sulfanyl N/A

Key Observations :

  • Linker Effects : Sulfonyl/sulfinyl linkers (e.g., compound 2 in ) are less common than sulfanyl, as the latter enhances stability and binding affinity in some biological contexts .
  • Core Substituents : The 3-ethyl group in the target compound contrasts with phenyl (compound 19 ) or 3-methoxyphenyl (compound in ), which may influence steric bulk and electronic properties .
  • Acetamide Tail : The N-(2-methylphenyl) group provides a hydrophobic aromatic moiety, differing from heterocyclic substituents like furfuryl (compound 19 ) or electron-withdrawing groups (e.g., trifluoromethoxy in ) .
Substituent Effects on Activity

highlights substituent-driven structure-activity relationships (SAR) in TLR4 ligands. For instance:

  • N-Isopentyl and N-tert-butyl groups (compounds 27 and 32 ) showed moderate TLR4 activation, while N-(tetrahydrofuran-2-ylmethyl) (compound 33 ) exhibited reduced activity, suggesting that bulky alkyl groups may hinder binding .

Biological Activity

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological mechanisms, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. It has a molecular formula of C20H18N4O2S and a molecular weight of 378.45 g/mol. The structure features a pyrimidoindole core that is known for its biological activity.

PropertyValue
Molecular FormulaC20H18N4O2S
Molecular Weight378.45 g/mol
IUPAC Name2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
CAS Number888459-20-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Preparation of the Pyrimidoindole Core : This is the foundational step where the pyrimidoindole structure is constructed.
  • Introduction of Functional Groups : Ethyl and oxo groups are added to modify the core structure.
  • Attachment of Sulfanyl and Acetamide Groups : The final steps involve adding the sulfanyl and acetamide moieties under controlled conditions.

The use of reagents such as ethylating agents and oxidizing agents is common in these reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biochemical responses.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (Breast Cancer) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
  • A549 (Lung Cancer) : Similar cytotoxicity was observed with notable apoptotic effects.

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism
MCF70.74Apoptosis induction
A5490.50Cell cycle arrest
HepG20.71Pro-apoptotic effects

Anti-inflammatory Effects

In addition to anticancer properties, studies have shown that this compound may also possess anti-inflammatory activity. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • Study on MCF7 Cells : A study conducted by Zheng et al. evaluated the compound's effect on MCF7 cells, reporting an IC50 value of 0.74 µM which suggests potent anticancer efficacy .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent against specific cancers.

Q & A

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and analyze yield/purity responses .
  • Use computational tools (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions. Comparable acetamide derivatives have been analyzed using synchrotron radiation and SHELX software .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D techniques (HSQC, HMBC) to assign proton environments and verify substituent positions.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via ESI-TOF or MALDI-TOF .

Advanced: How can computational chemistry predict reactivity or biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT simulations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities. For example, pyrimidoindole analogs have shown affinity for kinase targets .
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, bioavailability, and toxicity profiles .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Validate results using unrelated techniques (e.g., enzyme inhibition vs. cell viability assays) to rule out assay-specific artifacts .
  • Purity Analysis : Confirm compound integrity via HPLC (>95% purity) and DSC (melting point consistency) to exclude impurities as confounding factors .
  • Dose-Response Curves : Replicate experiments across multiple concentrations to assess reproducibility and potency thresholds .

Basic: What are key considerations for in vitro bioactivity assays?

Methodological Answer:

  • Solubility Testing : Pre-dissolve the compound in DMSO or aqueous buffers (with <0.1% DMSO) to avoid precipitation .
  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) and include positive/negative controls (e.g., known kinase inhibitors for kinase assays) .
  • Time-Kill Studies : Monitor activity over 24–72 hours to distinguish cytotoxic vs. cytostatic effects .

Advanced: How to improve pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Modify the acetamide or sulfanyl group with hydrolyzable esters to enhance oral bioavailability .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
  • SAR Studies : Synthesize analogs with halogen or methoxy substituents to balance lipophilicity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.